1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone

Antiprotozoal drug discovery Nitrobenzothiazole SAR Giardia intestinalis

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone (CAS 868214-53-3) is a synthetic small molecule (MW 409.27, C₁₅H₉BrN₂O₃S₂) that integrates a 5-nitrobenzothiazole heterocycle with a 4-bromophenyl ethanone moiety via a thioether linker. This architecture furnishes three orthogonal reactive handles—a reducible nitro group, a palladium-accessible aryl bromide, and an oxidizable/labile thioether—within a single scaffold, enabling modular diversification into azo chromophores, cross-coupled biaryls, sulfoxides/sulfones, and fused heterocycles.

Molecular Formula C15H9BrN2O3S2
Molecular Weight 409.27
CAS No. 868214-53-3
Cat. No. B2782368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone
CAS868214-53-3
Molecular FormulaC15H9BrN2O3S2
Molecular Weight409.27
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSC2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-])Br
InChIInChI=1S/C15H9BrN2O3S2/c16-10-3-1-9(2-4-10)13(19)8-22-15-17-12-7-11(18(20)21)5-6-14(12)23-15/h1-7H,8H2
InChIKeyVVVOTNFISNHOGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone (CAS 868214-53-3): A Multi-Functional Benzothiazole Scaffold for Drug Discovery and Chemical Biology Procurement


1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone (CAS 868214-53-3) is a synthetic small molecule (MW 409.27, C₁₅H₉BrN₂O₃S₂) that integrates a 5-nitrobenzothiazole heterocycle with a 4-bromophenyl ethanone moiety via a thioether linker . This architecture furnishes three orthogonal reactive handles—a reducible nitro group, a palladium-accessible aryl bromide, and an oxidizable/labile thioether—within a single scaffold, enabling modular diversification into azo chromophores, cross-coupled biaryls, sulfoxides/sulfones, and fused heterocycles . The 5-nitro substitution pattern on the benzothiazole core is a critical pharmacophoric feature, as it aligns with the nitrobenzothiazole chemotype validated in anti-tubercular (DprE1 inhibition) and antiprotozoal drug discovery programs [1][2].

Why 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone Cannot Be Replaced by Generic Analogs: Structural Determinants of Differentiation


The precise regiochemistry of the nitro group (5- vs. 6-position) and the halogen identity (Br vs. Cl/F) on the phenyl ring dictate two independent pharmacological vectors that cannot be interchanged without altering biological outcome. In a rationally designed benzothiazole-derived thioacetamide series, shifting substituents on the phenyl ring modulated MAO-B IC₅₀ from 0.015 µM to sub-micromolar, and AChE IC₅₀ from 0.114 µM to >100 µM [1]. Similarly, in a nitro(benzo)thiazole acetamide library, compound 1 (a 5-nitrothiazole acetamide) achieved an IC₅₀ of 122 nM against Giardia intestinalis—44-fold more potent than metronidazole and 10-fold more potent than nitazoxanide—whereas the 6-nitrobenzothiazole congeners (compounds 5–8) displayed reduced antiprotozoal potency, demonstrating that the 5-nitro orientation is a non-negotiable determinant of target engagement [2]. The 4-bromophenyl substituent additionally enables palladium-catalyzed cross-coupling diversification that is precluded in chloro-, fluoro-, or unsubstituted phenyl analogs due to differential oxidative addition kinetics, making this compound the rational procurement choice when both biological screening and downstream synthetic elaboration are envisioned .

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone Against Comparator Compounds: A Procurement Decision Matrix


5-Nitro vs. 6-Nitro Regioisomerism: Impact on Antiprotozoal and Antibacterial Target Engagement

The 5-nitro substitution on the benzothiazole ring is a critical positional determinant for biological activity within this chemotype. In a head-to-head study of nitro(benzo)thiazole acetamides, the 5-nitrothiazole compound 1 inhibited G. intestinalis with an IC₅₀ of 122 nM (44-fold more potent than metronidazole, IC₅₀ ≈ 5.37 µM; 10-fold more potent than nitazoxanide, IC₅₀ ≈ 1.22 µM), and T. vaginalis with an IC₅₀ of 2.24 µM, without in vitro cytotoxicity against VERO cells [1]. In contrast, the 6-nitrobenzothiazole acetamides (compounds 5–8) were less potent, establishing that 5-nitro regioisomers are superior for antiprotozoal target engagement. In an independent antibacterial study, a 5-nitrobenzothiazole-thiadiazole hybrid (compound 5a) achieved 71.6% inhibition of Ralstonia solanacearum at 100 µg/mL, outperforming the standard bismerthiazol (52.3% inhibition) [2]. 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone is the only commercially cataloged scaffold that installs the 5-nitrobenzothiazole core with a 4-bromophenyl ketone side chain via a thioether linkage, whereas most available analogs are either 6-nitro regioisomers or 5-nitrothiazole (non-benzo-fused) derivatives .

Antiprotozoal drug discovery Nitrobenzothiazole SAR Giardia intestinalis Antibacterial phytopathology

4-Bromophenyl vs. 4-Fluorophenyl/4-Chlorophenyl Substitution: Chemoselective Cross-Coupling Competence

The 4-bromophenyl substituent serves as a privileged handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling late-stage diversification of the scaffold . The C–Br bond (bond dissociation energy ≈ 281 kJ/mol) undergoes oxidative addition to Pd(0) with significantly greater facility than the C–Cl bond (BDE ≈ 338 kJ/mol) present in the 4-chlorophenyl analog, and with broader substrate scope than the C–F bond (BDE ≈ 452 kJ/mol) in the 4-fluorophenyl congener [1]. The 4-fluorophenyl analog, 1-(4-fluorophenyl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone, additionally bears the suboptimal 6-nitro configuration, compounding synthetic and biological disadvantages . This compound is thus the only cataloged member of this series that simultaneously offers the bioactive 5-nitro orientation and a 4-bromophenyl cross-coupling site, enabling parallel SAR exploration without scaffold re-synthesis .

Palladium-catalyzed cross-coupling Medicinal chemistry diversification Structure-Activity Relationship expansion

Thioether vs. Acetamide Linker: Impact on AChE and MAO Inhibitory Potency Within the Benzothiazole Class

The thioether (–S–CH₂–) linker in this compound is a critical pharmacophoric element distinct from the acetamide (–NH–CO–) linker found in the antiprotozoal series. Within a structurally related benzothiazole-derived phenyl thioacetamide series, the thioether-linked compounds achieved nanomolar dual MAO-B/AChE inhibition: compound 30 displayed MAO-B IC₅₀ = 0.015 ± 0.007 µM, AChE IC₅₀ = 0.114 ± 0.003 µM, and BChE IC₅₀ = 4.125 ± 0.143 µM, with a competitive-reversible inhibition mode against MAO-B and mixed-reversible mode against AChE [1]. In a parallel nitro(benzo)thiazole acetamide series (compounds 1–8), the acetamide linker shifted selectivity toward antiprotozoal targets (G. intestinalis fructose-1,6-bisphosphate aldolase) with no reported cholinesterase or MAO activity, indicating that the thioether connectivity is a key determinant for engagement with neurological targets [2]. Furthermore, molecular docking of compound 30 into MAO-B and AChE active sites confirmed that the thioether sulfur participates in productive hydrophobic contacts absent in the acetamide series [1].

Neurodegenerative disease Cholinesterase inhibition Monoamine oxidase inhibition Multi-target directed ligands

Thioether Oxidation State as a Latent Prodrug and Covalent Modifier Strategy

The thioether functionality in this compound can be selectively oxidized to the corresponding sulfoxide (–SO–) or sulfone (–SO₂–) under controlled conditions (e.g., H₂O₂ in acetic acid or mCPBA), enabling systematic modulation of electrophilicity, hydrogen-bonding capacity, and metabolic stability . This is in contrast to the acetamide-linked nitrobenzothiazole derivatives, which lack an oxidizable sulfur center and therefore cannot access sulfoxide/sulfone pharmacophores without complete scaffold redesign [1]. In the broader benzothiazole literature, sulfone metabolites of thioether-containing agents have been shown to act as mechanism-based covalent inhibitors of DprE1 in Mycobacterium tuberculosis, with the sulfone oxidation state being essential for covalent bond formation with the active-site cysteine (Cys387) [2]. The thioether → sulfoxide → sulfone oxidation ladder thus represents a rational prodrug or localized covalent warhead strategy that is inaccessible to non-sulfur-containing or non-oxidizable analogs.

Covalent inhibitors Sulfoxide/sulfone prodrugs Reactive oxygen species Targeted covalent modification

Nitro Group Reduction: Amine Intermediate for Azo Chromophore and Diazonium Chemistry

The 5-nitro group on the benzothiazole ring can be selectively reduced to the corresponding 5-amino derivative using standard reducing agents (SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation), generating an amine handle for subsequent diazotization and azo coupling with electron-rich aromatics (phenols, anilines) to produce chromophores with λₘₐₓ in the 450–550 nm range . This post-synthetic modification capability is unique to the nitro-bearing benzothiazole scaffold; non-nitrated benzothiazole analogs (e.g., 2-(benzo[d]thiazol-2-ylthio)-1-(4-bromophenyl)ethanone) lack this chromophoric diversification pathway . The resulting azo derivatives serve as chemical biology probes, pH indicators, or tracking agents in cellular uptake studies. In contrast, the 6-nitrobenzothiazole regioisomer would generate a structurally distinct azo conjugation pattern with potentially altered spectroscopic properties, though direct comparative data are not yet reported.

Azo dye synthesis Chemical biology probes Fluorescent labeling Diazotization chemistry

Ketone Reactivity for Hydrazone and Heterocycle Formation vs. Non-Ketone Benzothiazole Derivatives

The ethanone carbonyl group in this compound enables condensation reactions with hydrazines, semicarbazides, and thiosemicarbazides to form hydrazone libraries, as well as cyclocondensation with bifunctional nucleophiles to construct fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines, imidazo[2,1-b]thiazoles) . This reactivity is absent in simple 2-substituted benzothiazoles (e.g., 2-mercaptobenzothiazole or 2-aminobenzothiazole derivatives) that lack the ethanone carbonyl. In the broader literature, hydrazone derivatives of 2-amino-6-nitrobenzothiazole demonstrated anticonvulsant activity in the MES seizure model, with several compounds outperforming the reference drug citalopram; the hydrazone linkage was essential for activity, as the parent amino compound was inactive [1]. The ethanone carbonyl thus serves as a versatile condensation handle for generating focused libraries for phenotypic or target-based screening.

Hydrazone library synthesis Fused heterocycle construction Fragment-based drug discovery

High-Value Application Scenarios for 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone Where Comparator Scaffolds Underperform


Multi-Target Neurodegenerative Disease Screening (Dual MAO-B/AChE Inhibition)

The thioether-linked benzothiazole scaffold has demonstrated nanomolar dual MAO-B/AChE inhibition in a structurally related phenyl thioacetamide series (compound 30: MAO-B IC₅₀ = 0.015 µM; AChE IC₅₀ = 0.114 µM) [1]. 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone presents the identical thioether pharmacophore with the bioactive 5-nitro orientation, making it the scaffold of choice for initiating a hit-to-lead program for Alzheimer's or Parkinson's disease multi-target directed ligands (MTDLs). The 4-bromophenyl handle permits parallel diversification via Suzuki coupling to explore peripheral SAR without resynthesis of the core [2]. The acetamide-linked nitrobenzothiazole analogs are precluded from this application due to their lack of MAO/AChE engagement [3].

Antitubercular Lead Optimization Leveraging the 5-Nitrobenzothiazole Pharmacophore

The 5-nitrobenzothiazole core is validated in the Sanofi patent family (US 8,993,561 B2) for Mycobacterium tuberculosis DprE1 inhibition, and in the benzothiazinone clinical candidate class that requires the nitro group for bioreductive activation [1]. This compound installs the 5-nitrobenzothiazole core with a thioether linker that can be oxidized to the sulfone—a functionality essential for covalent DprE1 engagement as demonstrated by benzothiazinones (BTZ043, PBTZ169) [2]. The 4-bromophenyl substituent further enables Pd-catalyzed diversification to optimize mycobacterial cell wall permeability. Non-nitrated or 6-nitro regioisomeric benzothiazoles lack the correct electronic and positional requirements for DprE1 binding.

Chemical Biology Probe Development via On-Scaffold Chromophore Installation

The 5-nitro → 5-amino → azo chromophore diversification pathway enables the generation of trackable probe molecules (λₘₐₓ = 450–550 nm) for cellular uptake, subcellular localization, and target engagement studies without requiring external fluorophore conjugation [1]. This built-in chromophore strategy is not accessible in non-nitrated benzothiazole analogs or in acetamide-linked derivatives that lack the reducible nitro group. The 4-bromophenyl handle simultaneously allows introduction of alkyne or azide tags via Sonogashira or Buchwald-Hartwig coupling for bioorthogonal click chemistry applications, creating a dual-labeling (chromophoric + bioorthogonal) platform from a single starting material [1].

Agrochemical Lead Discovery Targeting Phytopathogenic Bacteria

5-Nitrobenzothiazole-thiadiazole hybrids have demonstrated 71.6% inhibition of Ralstonia solanacearum at 100 µg/mL, exceeding the commercial standard bismerthiazol (52.3%) by 19.3 percentage points [1]. 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone carries the identical 5-nitrobenzothiazole pharmacophore with a thioether linker and a synthetically accessible ketone for hydrazone formation, enabling rapid generation of agrochemical screening libraries. The bromophenyl group further supports diversification to tune logP and phloem mobility for in planta efficacy. Non-nitrated or 6-nitro analogs lack this validated antibacterial potency against agriculturally relevant pathogens [1].

Quote Request

Request a Quote for 1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.